molecular formula C7H9BClNO3 B14034359 (5-acetylpyridin-3-yl)boronic acid HCl

(5-acetylpyridin-3-yl)boronic acid HCl

Cat. No.: B14034359
M. Wt: 201.42 g/mol
InChI Key: QBYJNIZGJFNRBR-UHFFFAOYSA-N
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Description

(5-acetylpyridin-3-yl)boronic acid hydrochloride is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-acetylpyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-acetylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (5-acetylpyridin-3-yl)boronic acid hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-acetylpyridin-3-yl)boronic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-acetylpyridin-3-yl)boronic acid hydrochloride in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boronic acid group with other reagents. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid commonly used in organic synthesis.

    (4-acetylphenyl)boronic acid: Similar structure but with an acetyl group on the phenyl ring instead of the pyridine ring.

    (3-pyridyl)boronic acid: Lacks the acetyl group but has a similar pyridine ring structure.

Uniqueness

(5-acetylpyridin-3-yl)boronic acid hydrochloride is unique due to the presence of both an acetyl group and a pyridine ring, which can provide distinct reactivity and binding properties compared to other boronic acids. This makes it particularly useful in specific synthetic and medicinal applications .

Properties

Molecular Formula

C7H9BClNO3

Molecular Weight

201.42 g/mol

IUPAC Name

(5-acetylpyridin-3-yl)boronic acid;hydrochloride

InChI

InChI=1S/C7H8BNO3.ClH/c1-5(10)6-2-7(8(11)12)4-9-3-6;/h2-4,11-12H,1H3;1H

InChI Key

QBYJNIZGJFNRBR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)C)(O)O.Cl

Origin of Product

United States

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